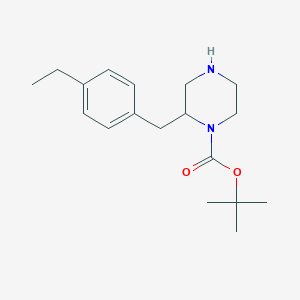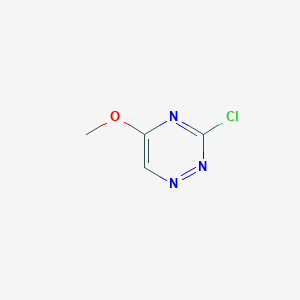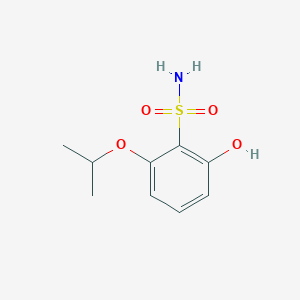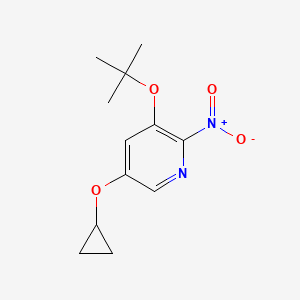
1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring attached to an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone typically involves the reaction of 2-amino-6-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a base such as pyridine . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the amino group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and electronic effects. The amino group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone can be compared with similar compounds such as:
2-Amino-1-phenylethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(2-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone: Contains a chloro group, which can alter its reactivity and applications.
1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C9H8F3NO |
|---|---|
Molekulargewicht |
203.16 g/mol |
IUPAC-Name |
1-[2-amino-6-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8F3NO/c1-5(14)8-6(9(10,11)12)3-2-4-7(8)13/h2-4H,13H2,1H3 |
InChI-Schlüssel |
UWIAKNBMFWYSPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC=C1N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)









